![molecular formula C12H11N3 B127665 2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene CAS No. 143262-50-4](/img/structure/B127665.png)
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPTP is a bicyclic nitrogen-containing compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer and virus cells. TPTP has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. TPTP has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the synthesis of RNA.
Effets Biochimiques Et Physiologiques
TPTP has been found to exhibit both biochemical and physiological effects. TPTP has been found to induce apoptosis, or programmed cell death, in cancer cells. TPTP has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. TPTP has been found to exhibit low toxicity in animal studies, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TPTP in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using TPTP in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research involving TPTP. One area of research involves the development of new drugs based on TPTP, particularly for the treatment of cancer and viral infections. Another area of research involves the synthesis of new heterocyclic compounds using TPTP as a building block. TPTP can also be used as a catalyst in various organic reactions, and further research can be conducted to explore its potential applications in catalysis.
Méthodes De Synthèse
TPTP has been synthesized using various methods, including the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with formaldehyde and ammonia. Another method involves the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with acetaldehyde and ammonia. The synthesis of TPTP has also been achieved using other methods such as the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with paraformaldehyde and ammonia.
Applications De Recherche Scientifique
TPTP has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. TPTP has been found to exhibit antitumor and antiviral activity, making it a potential candidate for the development of new drugs. TPTP has also been used as a building block for the synthesis of other heterocyclic compounds, such as pyrazoles and pyridazines. TPTP has been used as a catalyst in various organic reactions, including the synthesis of pyrroles and pyrazoles.
Propriétés
Numéro CAS |
143262-50-4 |
|---|---|
Nom du produit |
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6,8-9H,7H2,(H,13,14) |
Clé InChI |
FKUVHYKSJPLKPX-UHFFFAOYSA-N |
SMILES isomérique |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
SMILES |
C1C2C=CC1N3C4=CC=CC=C4N=C3N2 |
SMILES canonique |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
Synonymes |
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




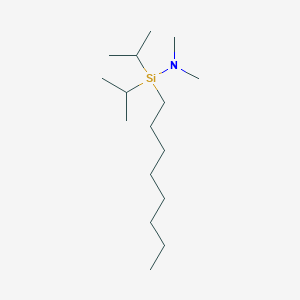
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
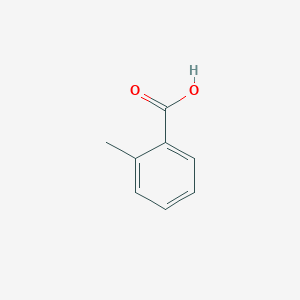


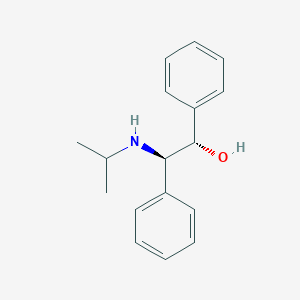
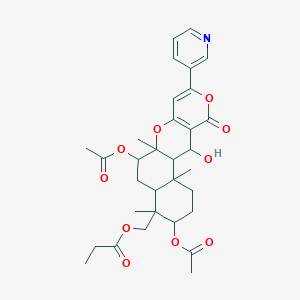

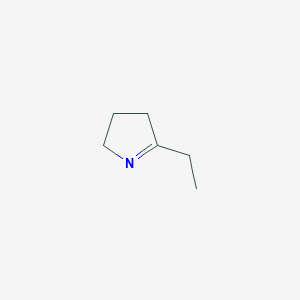
![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
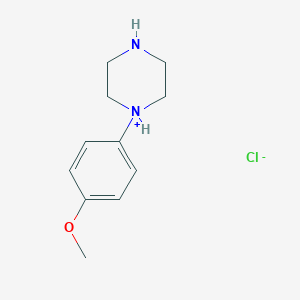
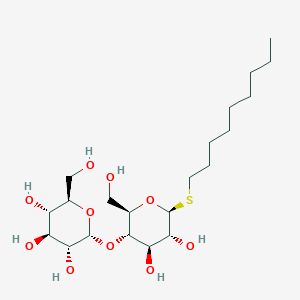
![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)